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Abstract

Revefenacin is a long-acting muscarinic antagonist (LAMA) approved for the maintenance
treatment of chronic obstructive pulmonary disease (COPD).[1][2][3] Administered via
nebulization, it exerts its therapeutic effect through competitive antagonism of muscarinic
receptors in the airway smooth muscle, leading to bronchodilation.[1][2][3][4] A key feature of
revefenacin's pharmacology is its rapid and extensive conversion to an active metabolite,
THRX-195518.[1][5][6] This document provides a comprehensive technical guide on
revefenacin and THRX-195518, summarizing their pharmacokinetic and pharmacodynamic
properties, metabolic pathways, and the experimental methodologies used for their
characterization.

Mechanism of Action and Signaling Pathway

Revefenacin is a competitive antagonist of all five human muscarinic acetylcholine receptor
subtypes (M1-M5).[7][8] In the airways, acetylcholine released from parasympathetic nerves
acts on M3 muscarinic receptors on smooth muscle cells, triggering bronchoconstriction.[3] By
blocking these M3 receptors, revefenacin inhibits the action of acetylcholine, resulting in
relaxation of the airway smooth muscle and bronchodilation.[3][4] Its long duration of action
allows for once-daily dosing.[2][9]
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The active metabolite, THRX-195518, also exhibits affinity for all five muscarinic receptor
subtypes and is considered to contribute to the systemic antimuscarinic activity of revefenacin.
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Figure 1: Antagonistic action of Revefenacin and THRX-195518 at the M3 muscarinic receptor.

Metabolism of Revefenacin

The primary metabolic pathway for revefenacin is hydrolysis of its primary amide group to form
the carboxylic acid metabolite, THRX-195518.[5][6][10] This conversion is rapid and extensive
following inhaled administration.[1][5][6] While CYP enzymes play a minor role, the hydrolysis
is the predominant metabolic route.[2][10] Both revefenacin and THRX-195518 are primarily
eliminated through the hepatobiliary and fecal routes, with minimal renal excretion.[10][11]
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Figure 2: Primary metabolic pathway of Revefenacin to THRX-195518.

Pharmacodynamic Properties

Both revefenacin and THRX-195518 are antagonists of muscarinic receptors. However,
revefenacin demonstrates a higher binding affinity.

Iablg_l._Mus_Qaums_Bes_emeB_ummg_Atﬁnme_s_(KL_nM)

Compound hM1

Revefenacin 0.50 0.34 0.67 0.49 3.30
THRX-

1.3 2.1 1.8 1.6 11
195518

Data from a single experiment for direct comparison.[7]

In vitro studies indicate that THRX-195518 has a binding affinity that is approximately 3- to 10-
fold lower than that of revefenacin for the various muscarinic receptor subtypes.[6][7][12]
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Specifically for the M3 receptor, the affinity of THRX-195518 is reported to be about one-third to
one-tenth that of the parent compound.[1][5]

Pharmacokinetic Properties

Following administration by nebulization, revefenacin is rapidly absorbed, and its conversion to
THRX-195518 is also rapid.[5][13] Systemic exposure to THRX-195518 is significantly higher
than that of revefenacin.[1][5]

Table 2: Pharmacokinetic Parameters of Revefenacin
and THRX-195518 in COPD Patients

Parameter Revefenacin THRX-195518
Tmax (Time to Peak Plasma ] o ) )
) 14 to 31 minutes Coincides with revefenacin
Concentration)
Terminal Elimination Half-life
23 to 58 hours 23 to 58 hours

(t2)

Systemic Exposure (AUC )
) ) ~4- to 6-fold higher
Ratio, Metabolite:Parent)

Plasma Protein Binding 71% 58%

Apparent Volume of

o 218 L (IV in healthy subjects) Not specified
Distribution (Vd)

Oral Bioavailability <3% Not applicable

Accumulation (after repeat
_ < 1.6-fold < 1.6-fold
dosing)

Data compiled from multiple sources.[1][2][5][10]

Drug Interaction Profile

In vitro studies have assessed the potential for revefenacin and THRX-195518 to cause drug-
drug interactions.
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Table 3: In Vitro Drug Interaction Profile

Parameter Revefenacin THRX-195518

o ] No significant inhibition of No significant inhibition of
CYP Inhibition (Reversible) ) ]
major CYP enzymes major CYP enzymes

Little to no effect on CYP1A2, Little to no effect on CYP1A2,
CYP2B6, and CYP3A4 CYP2B6, and CYP3A4

CYP Induction

Transporter Substrate P-gp, BCRP OATP1B1, OATP1B3

Data from in vitro studies.[5]

At clinically relevant concentrations, neither revefenacin nor THRX-195518 is likely to cause
significant drug-drug interactions mediated by cytochrome P450 enzymes.[5]

Experimental Protocols
Muscarinic Receptor Binding Affinity Assays

The binding affinities of revefenacin and THRX-195518 for the five human muscarinic receptor
subtypes were determined using radioligand competition binding assays.[7]
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Figure 3: General workflow for a radioligand competition binding assay.

Detailed Methodology:

e Receptor Source: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably
expressing cloned human M1, M2, M3, and M4 receptors, and commercially purchased
membranes expressing the M5 receptor were used.[7]
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e Radioligand: [3H]THRX-134853 was utilized as the radioligand.[7] Another commonly used
radioligand for muscarinic receptor binding is [3H]N-methylscopolamine ([SHINMS).[10]

e Assay Conditions: Assays were conducted in a HEPES buffer containing NaCl and MgCI2 at
37°C.[10]

» Nonspecific Binding: Nonspecific binding was determined in the presence of a high
concentration of a non-labeled antagonist, such as atropine.[7][10]

o Data Analysis: The concentration of the test compound that inhibits 50% of the specific
binding of the radioligand (IC50) was determined from competition curves. The equilibrium
dissociation constant (Ki) was then calculated using the Cheng-Prusoff equation.

Pharmacokinetic and Mass Balance Studies

The absorption, metabolism, and excretion of revefenacin were evaluated in healthy male
subjects using a [14C]-labeled version of the drug administered intravenously and orally.[10]
[11]

Detailed Methodology:

o Study Design: A study involving healthy adult males (n=9) who received a single intravenous
dose of 20 ug (~1 uCi) [14C]-revefenacin and/or a single oral solution dose of 200 pg (~10
pCi) [14C]-revefenacin.[10][11]

« Sample Collection: Blood, urine, and feces were collected at various time points post-
administration.[10]

o Sample Analysis: Total radioactivity in the collected samples was measured. Plasma
samples were also analyzed to identify and quantify revefenacin and its metabolites.[10]
Concentrations of revefenacin and THRX-195518 in plasma and urine were quantified using
validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) methods.

o Data Analysis: Pharmacokinetic parameters were calculated from the concentration-time
data. The mass balance was determined by quantifying the total radioactivity recovered in
urine and feces.[10]
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Conclusion

Revefenacin is a long-acting muscarinic antagonist that undergoes rapid and extensive
metabolism to its active metabolite, THRX-195518. While THRX-195518 has a lower affinity for
muscarinic receptors than the parent compound, its significantly higher systemic exposure
suggests a contribution to the overall systemic antimuscarinic effects. A thorough
understanding of the interplay between revefenacin and THRX-195518 is crucial for a complete
characterization of the drug's pharmacological profile. The data presented in this document,
derived from a range of in vitro and in vivo studies, provides a detailed technical foundation for
researchers and professionals in the field of drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. Revefenacin: First Global Approval - PMC [pmc.ncbi.nim.nih.gov]

. go.drugbank.com [go.drugbank.com]

. What is the mechanism of Revefenacin? [synapse.patsnap.com]

. Mechanism of Action | YUPELRI® (revefenacin) inhalation solution [yupelrihcp.com]
. accessdata.fda.gov [accessdata.fda.gov]

. accessdata.fda.gov [accessdata.fda.gov]

. accessdata.fda.gov [accessdata.fda.gov]

°
(0] ~ (o)) ()] EEN w N =

. revefenacin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY
[guidetopharmacology.org]

e 9. Revefenacin | C35H43N504 | CID 11753673 - PubChem [pubchem.ncbi.nim.nih.gov]
e 10. researchgate.net [researchgate.net]

e 11. Revefenacin Absorption, Metabolism, and Excretion in Healthy Subjects and
Pharmacological Activity of Its Major Metabolite - PubMed [pubmed.ncbi.nim.nih.gov]

e 12. accessdata.fda.gov [accessdata.fda.gov]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1426059?utm_src=pdf-body
https://www.benchchem.com/product/b1426059?utm_src=pdf-body
https://www.benchchem.com/product/b1426059?utm_src=pdf-body
https://www.benchchem.com/product/b1426059?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6445810/
https://go.drugbank.com/drugs/DB11855
https://synapse.patsnap.com/article/what-is-the-mechanism-of-revefenacin
https://www.yupelrihcp.com/efficacy-and-safety/mechanism-of-action
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2018/210598Orig1s000ClinPharmR.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2018/210598Orig1s000CrossR.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2018/210598Orig1s000PharmR.pdf
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=10129
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=10129
https://pubchem.ncbi.nlm.nih.gov/compound/Revefenacin
https://www.researchgate.net/publication/344407665_Revefenacin_Absorption_Metabolism_and_Excretion_in_Healthy_Subjects_and_Pharmacological_Activity_of_Its_Major_Metabolite
https://pubmed.ncbi.nlm.nih.gov/32978223/
https://pubmed.ncbi.nlm.nih.gov/32978223/
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2018/210598Orig1s000MedR.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1426059?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

» 13. Revefenacin, a Long-Acting Muscarinic Antagonist, Does Not Prolong QT Interval in
Healthy Subjects: Results of a Placebo- and Positive-Controlled Thorough QT Study - PMC
[pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Revefenacin and its Active Metabolite THRX-195518: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1426059#revefenacin-active-metabolite-thrx-195518]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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